EGFR T790M/L858R Mutant Selectivity: Subnanomolar Potency with >100-Fold Therapeutic Window Over Wild-Type EGFR
5-(Methylthio)pyrimidine derivatives, for which 2-Chloro-5-(methylthio)pyrimidine serves as a key synthetic intermediate, exhibit subnanomolar enzymatic inhibition against the drug-resistant EGFR L858R/T790M double mutant while maintaining >100-fold selectivity over wild-type EGFR [1]. In cellular antiproliferative assays, these derivatives strongly inhibit H1975 NSCLC cells (harboring EGFR L858R/T790M) while showing significantly reduced toxicity toward A431 cells expressing wild-type EGFR [1]. This selectivity profile is mechanistically attributed to the methylthio substituent at the pyrimidine C5 position, which engages a hydrophobic pocket adjacent to the mutant methionine gatekeeper residue [1].
| Evidence Dimension | EGFR kinase enzymatic inhibition (IC50) and mutant vs. wild-type selectivity |
|---|---|
| Target Compound Data | 5-(Methylthio)pyrimidine derivatives: IC50 < 1 nM against EGFR L858R/T790M |
| Comparator Or Baseline | EGFR wild-type: IC50 values hundreds of fold higher (inhibitory potency >100-fold weaker) |
| Quantified Difference | Selectivity window >100-fold for mutant over wild-type; subnanomolar mutant potency |
| Conditions | Enzymatic kinase assay; H1975 NSCLC cells (L858R/T790M mutant) vs. A431 cells (EGFR wild-type) |
Why This Matters
Procurement of 2-Chloro-5-(methylthio)pyrimidine enables access to a chemotype with demonstrated mutant-selective EGFR inhibition, a differentiated profile from pan-EGFR inhibitors that may exhibit dose-limiting wild-type EGFR toxicities.
- [1] Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry. 2016;24(8):1923-1932. View Source
